3-羟基-1-甲基-1H-吡唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

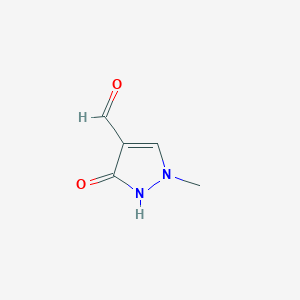

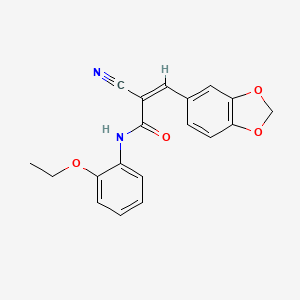

3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C5H6N2O2 . It is also known by its IUPAC name 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde . The compound has a molecular weight of 126.11 .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde, often involves the reaction of hydrazones with nitroolefins mediated with strong bases . A regioselective synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates has been reported, which involves acylation of hydrazines with methyl malonyl chloride followed by cyclization of the hydrazines .Molecular Structure Analysis

The molecular structure of 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . One of the carbon atoms is attached to a carbaldehyde group, and another carbon atom is attached to a methyl group .Chemical Reactions Analysis

Pyrazole derivatives, including 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde, can undergo various chemical reactions. For instance, oxidation of certain pyrazole derivatives with hydrogen peroxide (H2O2) in KOH/MeOH can afford 2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-ones .Physical And Chemical Properties Analysis

3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is a powder at room temperature . The compound has a molecular weight of 126.11 .科学研究应用

合成和结构鉴定

3-羟基-1-甲基-1H-吡唑-4-甲醛已被用作合成新化合物的前体。例如,它已被用于合成新的喹啉基香豆素,展示了它在合成具有潜在植物生长促进作用的化合物中的实用性(Hassan et al., 2020)。此外,它的衍生物5-氯-3-甲基-1-苯基-1H-吡唑-4-甲醛已被合成,并确定了其晶体结构,突显了它作为新吡唑衍生物中间体的多功能性(Xu & Shi, 2011)。

抗菌和抗氧化活性

研究还指出了3-羟基-1-甲基-1H-吡唑-4-甲醛衍生物的潜在抗菌和抗氧化性质。例如,一项研究合成了一系列携带1H-吡唑的吡喃[4,3-b]吡喃衍生物,并发现一些化合物对各种细菌和真菪菌株比商业药物更有效(Sangani et al., 2012)。此外,通过Vilsmeier-Haack反应合成的生物活性甲酰吡唑类似物显示出有希望的抗菌和抗氧化能力,特别是在芳香环上的某些取代物(Gurunanjappa et al., 2017)。

在各种合成协议中的应用

该化合物及其衍生物已被用于各种合成协议中。一项研究详细介绍了一种合成非对称取代的1,3-吡唑衍生物的高效协议,展示了该化合物在化学合成中的多功能性(Alizadeh & Roosta, 2016)。另一项研究合成了一系列新型2-烷氧基吡啶-3-碳腈与吡啶基-吡唑功能相连的化合物,再次展示了该化合物在合成新化学实体中的实用性(Khalifa et al., 2017)。

安全和危害

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

The future directions for the study and application of 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde and related compounds could involve further exploration of their synthesis, reactions, and biological activity. For instance, new methods for the synthesis of pyrazole derivatives are being developed, such as a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines . Additionally, the biological activity of pyrazole derivatives is a topic of ongoing research .

作用机制

Mode of Action

It is known that many pyrazole derivatives interact with their targets through various mechanisms such as free radical reactions, nucleophilic substitution, and oxidation .

Pharmacokinetics

Its bioavailability, metabolism, and excretion patterns remain to be determined .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

生化分析

Biochemical Properties

It is known that pyrazole derivatives can interact with various enzymes and proteins

Molecular Mechanism

It is known that pyrazole derivatives can undergo electrophilic attack at carbon-3 , which could potentially lead to interactions with biomolecules, changes in gene expression, or effects on enzyme activity

Temporal Effects in Laboratory Settings

It is known that this compound is stable at room temperature

属性

IUPAC Name |

2-methyl-5-oxo-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-7-2-4(3-8)5(9)6-7/h2-3H,1H3,(H,6,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXKOHGCSFTLSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2450611.png)

![1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2450612.png)

![Ethyl 2-[2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B2450623.png)

![1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450624.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2450628.png)

![2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone](/img/structure/B2450629.png)